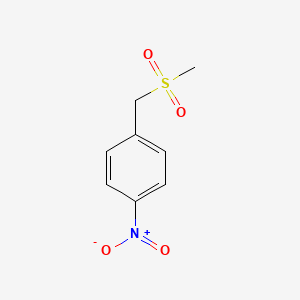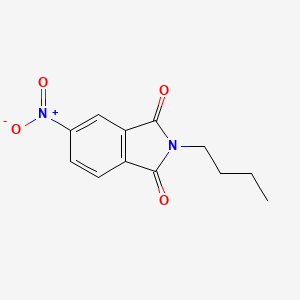
1-(Methanesulfonylmethyl)-4-nitrobenzene
Overview
Description
1-(Methanesulfonylmethyl)-4-nitrobenzene, commonly known as MSMB, is a synthetic organic compound used in scientific research. Due to its unique properties, it has become a valuable tool for scientists in a wide range of fields, from drug development to biochemistry. MSMB has been used in a variety of applications, including synthesis of other compounds, as a catalyst for biochemical reactions, and as a biomarker for physiological processes.
Scientific Research Applications
Electrochemical Studies
Electrochemical reduction studies of nitrobenzene and its derivatives, such as 4-nitrophenol, have been explored to understand their reduction mechanisms in ionic liquids. These studies provide insights into the electrochemical behavior and potential applications of nitrobenzene derivatives in designing electrochemical sensors or in environmental remediation through reduction processes (Silvester et al., 2006).
Structural and Spectroscopic Analysis
The structural and spectroscopic analyses of nitrobenzene derivatives have been conducted to understand their molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the development of new materials and pharmaceuticals. For instance, the study of the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane reveals insights into molecular structures that can aid in the design of novel organic compounds (Binkowska et al., 2001).
Synthesis Methodologies
Research into the synthesis of related compounds, like 2-amino-5-methanesulfonylaminobenzenesulfonamide, demonstrates the potential for developing novel synthetic routes that are more efficient and environmentally friendly. These methods could be applied to the synthesis of a wide range of compounds for pharmaceuticals, agrochemicals, and other industrial applications (Dragovich et al., 2008).
Environmental and Material Sciences
Inclusion compounds and studies on the electrochemical conversion of nitroarenes to sulfonamides show potential environmental applications, such as the detoxification of pollutants and the development of advanced materials for environmental cleanup. For example, the paired electrochemical conversion of nitroarenes to various sulfonamides offers green chemistry solutions for synthesizing valuable chemical products (Mokhtari et al., 2018).
properties
IUPAC Name |
1-(methylsulfonylmethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQWZUJNHLGBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976573 | |
| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methanesulfonylmethyl)-4-nitrobenzene | |
CAS RN |
61081-34-3 | |
| Record name | 61081-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B1595227.png)


![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)









